Calcium hopantenate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
calcium;4-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H19NO5.Ca/c2*1-10(2,6-12)8(15)9(16)11-5-3-4-7(13)14;/h2*8,12,15H,3-6H2,1-2H3,(H,11,16)(H,13,14);/q;;+2/p-2/t2*8-;/m00./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXZVDMCQPLHIY-QXGOIDDHSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCCC(=O)[O-])O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)[C@H](C(=O)NCCCC(=O)[O-])O.CC(C)(CO)[C@H](C(=O)NCCCC(=O)[O-])O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36CaN2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046653 | |
| Record name | Calcium hopantenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17097-76-6 | |
| Record name | Calcium hopantenate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017097766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium hopantenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CALCIUM HOPANTENATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LK8EOC1M6K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Elucidation of Calcium Hopantenate S Molecular and Cellular Mechanisms of Action
Interplay with Coenzyme A (CoA) Biosynthetic Pathways
Coenzyme A is an essential cofactor in all living organisms, central to cellular metabolism, including the synthesis and oxidation of fatty acids and the oxidation of pyruvate (B1213749) in the citric acid cycle. nih.gov Calcium hopantenate intervenes in the de novo biosynthesis of CoA, which is a five-step enzymatic process starting from pantothenic acid. nih.gov
Contrary to earlier hypotheses which suggested that this compound (HoPan) directly inhibits pantothenate kinase (PanK)—the enzyme catalyzing the first and rate-limiting step in CoA synthesis—more recent research has clarified its role. nih.govnih.gov Current evidence demonstrates that PanK acts as a metabolic activator for HoPan. nih.gov Instead of being inhibited, PanK utilizes HoPan as a substrate, phosphorylating it to form phosphohopantenate (P-HoPan). nih.gov This phosphorylation is a critical activation step that enables the compound's subsequent inhibitory actions. nih.gov
The activated metabolite, P-HoPan, functions as a competitive inhibitor of the next enzyme in the CoA biosynthetic pathway, phosphopantothenoylcysteine synthetase (PPCS). nih.gov PPCS is responsible for catalyzing the condensation of 4'-phosphopantothenate with cysteine. eujournal.org P-HoPan competes with the natural substrate, 4'-phosphopantothenate, for the active site of the PPCS enzyme, leading to the formation of a non-productive substrate complex that halts the biosynthetic process. nih.gov
Table 1: Interaction of this compound with CoA Biosynthesis Enzymes
| Enzyme | Natural Substrate | Role in CoA Pathway | Interaction with this compound (HoPan) |
| Pantothenate Kinase (PanK) | Pantothenic Acid | Step 1: Phosphorylation | Metabolically activates HoPan by phosphorylating it to P-HoPan. nih.gov |
| Phosphopantothenoylcysteine Synthetase (PPCS) | 4'-Phosphopantothenate | Step 2: Condensation with Cysteine | Competitively inhibited by the activated P-HoPan, blocking the pathway. nih.gov |
The effective inhibition of PPCS by P-HoPan creates a significant bottleneck in the CoA synthesis pathway. This disruption leads to a marked reduction in the intracellular concentration of CoA. nih.govnih.gov Studies in animal models have shown that administration of hopantenate can dramatically decrease liver CoA levels. nih.gov This depletion of a crucial cofactor has widespread metabolic repercussions. eujournal.org
The downregulation of CoA levels directly impairs metabolic processes that are fundamentally dependent on this cofactor. Coenzyme A, in its acetyl-CoA form, is vital for feeding the citric acid cycle for cellular energy production. oregonstate.edu Its deficiency can lead to severe hypoglycemia, as observed in animal studies. nih.gov Furthermore, CoA is indispensable for the synthesis of fatty acids and for their breakdown via β-oxidation. nih.govoregonstate.edu The reduction in cellular CoA thus compromises lipid metabolism, which can contribute to conditions like hepatic steatosis (fatty liver) due to an inability to properly degrade fatty acids. eujournal.org
Downregulation of Cellular CoA Levels and Metabolic Consequences
Neurotransmitter System Modulation by this compound
In addition to its metabolic effects, this compound is pharmacologically active in the central nervous system, primarily through its influence on the GABAergic system. This activity is attributed to its structural design, which incorporates a gamma-aminobutyric acid (GABA) moiety in place of the β-alanine found in pantothenic acid. eujournal.org
This compound modulates the inhibitory GABAergic system through both direct and indirect mechanisms. patsnap.compatsnap.com
Direct Interaction: Due to its structural similarity to GABA, this compound can interact directly with GABA receptors. patsnap.com In vitro radioreceptor assays have shown that it can inhibit the binding of GABA to its receptors, suggesting a competitive interaction at the receptor site. nih.gov It is considered to act as a GABA-B receptor agonist. patsnap.com
Indirect Modulation: Research indicates that long-term administration of this compound can lead to a sensitization of the GABAergic system. A study involving repeated administration to rats found a significant increase in GABA receptor binding specifically in the cerebral cortex. nih.gov This effect was attributed to an increase in the affinity of the binding sites, rather than a change in the number of receptors. nih.gov This suggests that prolonged exposure to the compound can indirectly enhance the efficacy of GABAergic neurotransmission in specific brain regions. nih.gov
Table 2: Research Findings on GABAergic System Modulation by this compound
| Study Parameter | Observation | Implication | Reference |
| In Vitro Receptor Assay | Dose-dependent inhibition of [3H]-GABA receptor binding. | Direct interaction with GABA receptors. | nih.gov |
| Repeated In Vivo Administration | 53% increase in GABA receptor binding in the cerebral cortex. | Sensitization of the GABA system. | nih.gov |
| Mechanism of Increased Binding | Increased affinity of GABA binding sites. | Enhanced efficiency of GABAergic neurotransmission. | nih.gov |
Direct and Indirect Modulation of GABAergic Neurotransmission
Interaction with GABA Receptors, Specifically GABA-B Subtypes
Structurally resembling GABA, this compound can directly affect the GABA-B receptor-channel complex. patsnap.comcosmicnootropic.comcosmicnootropic.com This interaction enhances inhibitory neurotransmission, which plays a crucial role in regulating neuronal excitability throughout the nervous system. patsnap.com Studies have shown that repeated administration of this compound can increase the density of GABA receptors in the cortex of rats by as much as 53%, leading to improved seizure thresholds. The presence of gamma-aminobutyric acid in its structure is directly linked to its effect on the GABA-B receptor-channel complex. cosmicnootropic.com
Contribution to Neuronal Excitability Stabilization
By acting as a GABA-B receptor agonist, this compound helps to stabilize neuronal activity and reduce excessive neuronal excitement. patsnap.compatsnap.com This modulation of the balance between excitatory and inhibitory neurotransmission fosters a more stable neural environment. patsnap.com The compound's ability to reduce motor excitability and regulate behavior is a direct consequence of this stabilization. cosmicnootropic.comfarmavit.md This mechanism is beneficial in conditions characterized by neuronal hyperexcitability. patsnap.com
Enhancement of Cholinergic Neurotransmission
This compound also influences the cholinergic system, which is vital for cognitive functions. patsnap.com
Promotion of Acetylcholine (B1216132) Synthesis and Release
Evidence suggests that this compound can enhance the synthesis and release of acetylcholine, a key neurotransmitter for learning and memory. patsnap.comingredientsnetwork.com The release of acetylcholine is a calcium-dependent process; an influx of calcium ions into the presynaptic terminal triggers the release of the neurotransmitter into the synaptic cleft. slideshare.nettmc.edunih.gov While the precise mechanism by which this compound promotes this is still under investigation, its influence on acetylcholine levels is a significant aspect of its nootropic effects.
Implications for Cognitive Processes and Synaptic Plasticity
The enhancement of cholinergic neurotransmission has direct implications for cognitive processes such as memory, attention, and learning. patsnap.com By potentially increasing acetylcholine levels, this compound may improve these cognitive functions. patsnap.com Furthermore, acetylcholine is involved in synaptic plasticity, the process by which synaptic connections strengthen or weaken over time, which is thought to be the basis of learning and memory. patsnap.commpfi.org Calcium signals are critical in initiating the complex cascades that lead to these long-lasting changes in synaptic strength. mpfi.orgnih.gov
Influence on Dopaminergic Pathways
This compound also appears to modulate dopaminergic pathways, which are involved in motivation, reward, and motor control. patsnap.comwikipedia.org
Regulation of Dopamine (B1211576) Biosynthesis and Release
Animal studies have indicated that this compound can influence dopamine levels. For instance, administration in rats has been shown to increase striatal dopamine levels. The synthesis of dopamine is dependent on calcium/calmodulin systems in the brain. nih.gov It is hypothesized that by modulating GABA-B receptors, which can in turn influence dopamine release, this compound may lead to increased dopamine levels in the brain. patsnap.com This interaction is complex, as calcium influx through specific channels can also regulate dopamine autoreceptors, which control the firing rate of dopamine neurons. nih.gov
Modulation of Glutamatergic Metabolism and Excitatory/Inhibitory Balance
This compound appears to play a role in modulating the delicate balance between excitatory and inhibitory neurotransmission in the brain, partly through its influence on glutamate (B1630785) metabolism. patsnap.com Glutamate is a primary excitatory neurotransmitter crucial for synaptic plasticity, learning, and memory. patsnap.com However, excessive glutamatergic activity can lead to excitotoxicity and neuronal damage. mdpi.com
The structural similarity of this compound to gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter, allows it to interact with GABAergic systems. patsnap.compatsnap.com Specifically, it has been suggested to act as a GABA-B receptor agonist, thereby enhancing inhibitory neurotransmission. patsnap.com This action helps to counterbalance the excitatory effects of glutamate, fostering a more stable neural environment. patsnap.com Such stabilization is particularly beneficial in conditions characterized by an imbalance between excitation and inhibition. riken.jpfrontiersin.org
By influencing both glutamatergic and GABAergic systems, this compound helps maintain the brain's excitatory/inhibitory homeostasis. patsnap.comriken.jp This modulation is critical for normal neuronal function and may protect against the detrimental effects of excessive neuronal excitation. patsnap.commdpi.com
Comprehensive Analysis of Neurotransmitter Receptor Binding Profiles
The therapeutic effects of this compound are further elucidated by its specific interactions with various neurotransmitter receptors. Radioreceptor assays have provided detailed insights into its binding profile.
Research indicates that this compound inhibits the binding of [3H]-gamma-aminobutyric acid (GABA) to its receptors in a dose-dependent manner. nih.gov This suggests a direct interaction with the GABAergic system. Interestingly, repeated administration of this compound has been shown to increase GABA receptor binding in the cerebral cortex by 53%, an effect attributed to an increased affinity of the binding sites. nih.gov This sensitization of GABA receptors in the cortex could be a key component of its therapeutic efficacy. nih.gov
Conversely, this compound does not appear to significantly interact with several other major neurotransmitter receptor systems at concentrations up to 100 microM. nih.gov These include:
Benzodiazepine (B76468) (BDZ) receptors
Muscarinic cholinergic (mACh) receptors
Methionine-enkephalin (ENK) receptors
Thyrotropin-releasing hormone (TRH) receptors nih.gov
This selective action on the GABAergic system, particularly in the cerebral cortex, distinguishes its mechanism from many other centrally acting agents. nih.gov The lack of binding to other tested receptors suggests a targeted mode of action, potentially minimizing off-target effects. nih.govpatsnap.com
| Receptor System | Effect of this compound | Reference |
| GABA | Inhibits binding; repeated administration increases receptor binding affinity in the cerebral cortex. | nih.gov |
| Benzodiazepine (BDZ) | No significant inhibition of binding. | nih.gov |
| Muscarinic Cholinergic (mACh) | No significant inhibition of binding. | nih.gov |
| Methionine-Enkephalin (ENK) | No significant inhibition of binding. | nih.gov |
| Thyrotropin-Releasing Hormone (TRH) | No significant inhibition of binding. | nih.gov |
This compound's Role in Neuronal Bioenergetics
This compound exerts a significant influence on the energy metabolism of neurons, a critical factor for maintaining optimal brain function. patsnap.com The brain has high energy demands, primarily met through the metabolism of glucose to produce adenosine (B11128) triphosphate (ATP). cornell.edufrontiersin.org
Facilitation of Brain Glucose Metabolism and Uptake
One of the key pharmacological effects of this compound is its ability to increase the uptake and promote the metabolism of glucose in the brain. google.comcnjournals.com By facilitating the transport and utilization of glucose by brain cells, it ensures a steady supply of the primary energy substrate required for neuronal activities. patsnap.comgoogle.com This enhancement of glucose metabolism can contribute to improved mental performance and a reduction in mental fatigue. patsnap.com
Enhancement of Cerebral Resistance to Hypoxic Stress
Hypoxia, or reduced oxygen availability, poses a significant threat to the brain due to its high oxygen consumption. nih.gov Hypoxic conditions can impair ATP production and lead to neuronal damage. nih.gov this compound has been suggested to enhance the brain's resilience to hypoxic stress. frontiersin.org While the precise mechanisms are still under investigation, it is plausible that by optimizing glucose metabolism and energy production, the compound helps neurons better withstand periods of oxygen deprivation. patsnap.comgoogle.com This neuroprotective effect under hypoxic conditions is a critical aspect of its therapeutic potential. nih.gov
Regulation of Intracellular Calcium Homeostasis and Signaling by this compound
Calcium ions (Ca2+) are fundamental second messengers that regulate a vast array of neuronal processes, from neurotransmitter release to gene expression. nih.govjefferson.edu Maintaining precise control over intracellular calcium levels, known as calcium homeostasis, is essential for normal cell function, and its dysregulation can be toxic. nih.govmdpi.commdpi.com
This compound is thought to play a role in the regulation of intracellular calcium homeostasis. patsnap.compatsnap.com By helping to maintain stable intracellular calcium concentrations, it ensures that calcium-dependent signaling pathways operate efficiently and without disruption. patsnap.com The influx and efflux of calcium across the plasma membrane and the membranes of organelles like the endoplasmic reticulum and mitochondria are tightly controlled processes. nih.govmdpi.com
Modulation of Intracellular Calcium Ion Levels
Calcium ions (Ca2+) are crucial second messengers that regulate a vast array of neuronal processes, including neurotransmitter release, gene expression, and enzyme activity. patsnap.cominmed.frnih.gov The precise control of intracellular calcium levels is paramount for maintaining normal neuronal function. nih.gov Evidence suggests that this compound may contribute to the regulation of intracellular calcium homeostasis. patsnap.com By modulating calcium levels, the compound can ensure that cellular activities dependent on this ion are carried out efficiently. patsnap.com
The dysregulation of intracellular calcium is a key factor in neurodegeneration, leading to the activation of aberrant cellular processes and ultimately cell death. nih.gov While the precise mechanisms are still under investigation, the ability of this compound to influence calcium homeostasis is a significant aspect of its neuroprotective profile. patsnap.com
Influence on Synaptic Transmission and Neuronal Signal Transduction
Synaptic transmission, the process by which neurons communicate, is heavily dependent on calcium signaling. inmed.frmdpi.com The influx of calcium into the presynaptic terminal is a critical trigger for the release of neurotransmitters. nih.govmdpi.com this compound is believed to influence synaptic transmission and neuronal signal transduction through several mechanisms.
Structurally similar to the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), this compound can interact with GABA receptors, particularly GABA-B receptors. patsnap.com This interaction helps to stabilize neuronal activity and reduce excessive neuronal excitement. patsnap.com Furthermore, there is evidence that this compound can influence the cholinergic system, which is vital for cognitive functions like learning and memory. patsnap.com By potentially increasing the synthesis and release of acetylcholine, it can enhance cholinergic neurotransmission. patsnap.com
The compound also appears to modulate the balance between excitatory and inhibitory neurotransmission by influencing the metabolism of glutamate, a key excitatory neurotransmitter involved in synaptic plasticity. patsnap.com This modulation fosters a more stable neural environment. patsnap.com
Impact on Calcium-Dependent Processes Underlying Neuroplasticity
Neuroplasticity, the brain's ability to reorganize itself by forming new neural connections, is fundamental for learning and memory. numberanalytics.comfrontiersin.org Calcium influx is a critical initiator of the signaling cascades that underlie neuroplasticity. numberanalytics.com this compound's influence on neurotransmitter systems and its potential to promote the growth of new synaptic connections contribute to its positive impact on cognitive functions. patsnap.com
Key calcium-dependent signaling pathways, such as the calcium/calmodulin-dependent kinase II (CaMKII) pathway, are pivotal for synaptic plasticity. numberanalytics.com By modulating intracellular calcium levels, this compound can indirectly influence these pathways, thereby affecting the structural and functional adaptations of neurons. patsnap.comnumberanalytics.com
Neuroprotective and Anti-inflammatory Mechanisms of this compound
Beyond its role in modulating neuronal signaling, this compound exhibits significant neuroprotective and anti-inflammatory properties. These effects are crucial for protecting neurons from damage and supporting their survival. patsnap.compatsnap.com
Attenuation of Oxidative Stress through Free Radical Scavenging
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is a major contributor to neuronal damage in various neurological conditions. mdpi.comnih.gov this compound is believed to possess neuroprotective properties arising from its ability to reduce oxidative stress. patsnap.com It is thought to act as a free radical scavenger, neutralizing these harmful molecules and thereby protecting neurons from oxidative damage. patsnap.commdpi.com Some studies suggest that while several nootropic agents exhibit the ability to inhibit lipid peroxidation, the efficacy can vary. theinterstellarplan.com
The interplay between calcium dysregulation and oxidative stress is well-documented, with elevated intracellular calcium levels often leading to increased ROS production. mdpi.comnih.gov By helping to regulate calcium homeostasis, this compound may also indirectly mitigate oxidative stress. patsnap.commdpi.com
Inhibition of Pro-inflammatory Pathways
Neuroinflammation is another critical factor in the pathogenesis of neurodegenerative diseases. dovepress.com this compound has been shown to inhibit pro-inflammatory pathways, which helps to protect neurons from inflammatory damage. patsnap.com The activation of the calcium-sensing receptor (CaSR) has been shown to induce the expression of inflammatory markers. frontiersin.org By modulating calcium-related signaling, this compound may interfere with these pro-inflammatory cascades.
Studies have shown that inhibiting calcium-calmodulin-dependent phosphodiesterases (PDE1) can suppress the gene expression of pro-inflammatory cytokines in microglial cells. cdc.gov While the direct effect of this compound on PDE1 is not fully elucidated, its influence on calcium and calmodulin-related pathways suggests a potential mechanism for its anti-inflammatory action. cdc.govpasteur.fr Furthermore, research indicates that some compounds can exert anti-inflammatory effects by decreasing the production of inflammatory mediators like inducible nitric oxide synthase (iNOS) in microglia. uc.pt
Upregulation of Endogenous Neurotrophic Factors
Neurotrophic factors are proteins that are essential for the growth, survival, and differentiation of neurons. patsnap.com Studies suggest that the neuroprotective effects of this compound may be mediated through its ability to upregulate the production of these vital proteins. patsnap.com One of the most crucial neurotrophic factors is the brain-derived neurotrophic factor (BDNF), which plays a significant role in neuronal survival, growth, and synaptic plasticity. frontiersin.orgbiomedpharmajournal.org
The administration of certain substances has been shown to increase the expression of BDNF. biomedpharmajournal.orgbrieflands.com By enhancing the levels of endogenous neurotrophic factors like BDNF, this compound can support neuronal resilience and repair mechanisms, further contributing to its neuroprotective profile. patsnap.com
Chemical Compounds Mentioned
| Compound Name |
| This compound |
| Hopantenic acid |
| Gamma-aminobutyric acid (GABA) |
| Acetylcholine |
| Glutamate |
| Inducible nitric oxide synthase (iNOS) |
| Brain-derived neurotrophic factor (BDNF) |
Interactive Data Table: Summary of this compound's Mechanisms
| Mechanism Category | Specific Action | Key Molecules/Pathways Involved |
| Calcium Modulation | Regulation of intracellular calcium ion levels. | Calcium ions (Ca2+), Calcium homeostasis pathways. |
| Synaptic Function | Modulation of synaptic transmission and signal transduction. | GABA receptors (GABA-B), Acetylcholine, Glutamate. |
| Neuroplasticity | Promotion of processes underlying learning and memory. | Calcium/calmodulin-dependent kinase II (CaMKII) pathway. |
| Neuroprotection | Attenuation of oxidative stress. | Reactive Oxygen Species (ROS), Free radicals. |
| Anti-inflammation | Inhibition of pro-inflammatory pathways. | Pro-inflammatory cytokines, Calcium-sensing receptor (CaSR). |
| Neurotrophic Support | Upregulation of endogenous neurotrophic factors. | Brain-Derived Neurotrophic Factor (BDNF). |
Enhancement of Neuronal Resilience Against Neurotoxins
This compound demonstrates significant neuroprotective properties, enhancing the brain's resistance to the deleterious effects of various toxic substances and stimulating anabolic processes within neurons. mdpi.comvernadskyjournals.in.ua This protective capacity is not attributed to a single mechanism but rather to a multifaceted interaction with key neurotransmitter systems and cellular defense pathways. The compound's ability to fortify neurons against toxic insults is crucial in contexts of both exogenous neurotoxin exposure and endogenous metabolic stressors that can lead to neuronal damage.
The primary mechanisms underpinning this neuro-resilience involve the modulation of the gamma-aminobutyric acid (GABA) system, the regulation of glutamate-mediated excitotoxicity, and the mitigation of oxidative stress. vernadskyjournals.in.uanih.govneurofit.com By influencing these pathways, this compound helps to stabilize neuronal activity and protect neurons from the cascade of events that leads to cell death. neurofit.com
Modulation of GABAergic Neurotransmission
A cornerstone of this compound's neuroprotective effect is its influence on the GABAergic system. nih.gov Structurally similar to GABA, the principal inhibitory neurotransmitter in the central nervous system, this compound can interact directly with the GABA-B receptor-channel complex. vernadskyjournals.in.uaneurofit.com This interaction helps to reduce excessive neuronal excitement, a common pathway of neurotoxic damage. neurofit.com
Research has quantified the impact of hopantenic acid on GABA receptors. In a study on a mouse model of attention deficit, subchronic administration of Pantogam Active™, a preparation containing the active substance, led to significant changes in the density of key neurotransmitter receptors in the prefrontal cortex. These findings suggest a mechanism for correcting neuronal hyperexcitability, a factor in neurotoxic vulnerability.
| Receptor | Change in Density (Compared to Control) | Effect |
|---|---|---|
| Dopamine D₂ Receptors | -23% | Decrease |
| GABA-B Receptors | +42% | Increase |
This targeted increase in inhibitory GABA-B receptor density enhances the brain's capacity to counteract over-stimulation, thereby increasing resilience against toxins that function by inducing a state of neuronal hyperexcitability. pharmacokinetica.ru
Counteracting Glutamate Excitotoxicity
Glutamate is the primary excitatory neurotransmitter and is essential for normal brain function. However, its overactivation leads to excitotoxicity, a pathological process that causes neuronal damage and death. mdpi.comexplorationpub.com This process is a common mechanism of injury in response to various neurotoxins and is implicated in conditions like ischemia and neurodegenerative diseases. explorationpub.commdpi.com Excitotoxicity is characterized by a massive influx of calcium ions into the neuron, which triggers a cascade of fatal cellular events, including mitochondrial dysfunction and the activation of cell death pathways. mdpi.commdpi.com
This compound contributes to neuronal resilience by modulating glutamate metabolism and fostering a more stable balance between excitatory and inhibitory neurotransmission. nih.gov While direct quantitative data on neuronal survival in glutamate excitotoxicity models is not available for this compound specifically, its known effects on the GABA system provide an indirect mechanism for mitigating glutamate-induced damage. By enhancing GABAergic inhibition, the compound can temper the over-activation of glutamate receptors, thereby protecting against the downstream consequences of excitotoxicity. vernadskyjournals.in.uaneurofit.com
Defense Against Specific Neurotoxic Models
The protective mechanisms of this compound are relevant in various models of neurotoxicity, including those induced by well-characterized neurotoxins used in research to mimic neurodegenerative diseases.
Ethanol-Induced Neurotoxicity: Chronic alcohol consumption is known to be neurotoxic, partly through its disruption of neurotransmitter systems, including GABA. nih.govnih.gov this compound has been noted for its ability to help normalize GABA levels following chronic alcohol intoxication, suggesting a role in mitigating the neurotoxic effects of ethanol. mdpi.com
Dopaminergic Neurotoxins (6-OHDA and MPP+): Neurotoxins such as 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenylpyridinium (MPP+) are used to create animal models of Parkinson's disease. nih.govnih.govnih.gov These toxins selectively destroy dopaminergic neurons, largely through mechanisms involving severe oxidative stress and mitochondrial dysfunction. nih.govnih.gov The neuroprotective properties of this compound, particularly its ability to reduce oxidative stress and support neuronal metabolic processes, suggest a potential to enhance resilience against such toxins. neurofit.com This is achieved by scavenging free radicals and inhibiting inflammatory pathways that contribute to neuronal damage. neurofit.com
The following table summarizes the key neuroprotective actions of this compound against different forms of neurotoxic stress.
| Neurotoxic Insult/Model | Primary Mechanism of Toxicity | Protective Mechanism of this compound | Supporting Evidence/Rationale |
|---|---|---|---|
| Glutamate Excitotoxicity | Overactivation of glutamate receptors, excessive Ca²+ influx, mitochondrial dysfunction. mdpi.comexplorationpub.com | Enhancement of GABAergic inhibition, modulation of glutamate metabolism. vernadskyjournals.in.uanih.govneurofit.com | Reduces neuronal hyperexcitability, thereby countering the overstimulation caused by glutamate. neurofit.com |
| Ethanol | Disruption of GABAergic and glutamatergic systems, calcium dyshomeostasis. nih.govnih.gov | Normalization of GABA levels. mdpi.com | Helps to restore neurotransmitter balance disrupted by chronic alcohol exposure. mdpi.com |
| Dopaminergic Neurotoxins (e.g., 6-OHDA, MPP+) | Induction of severe oxidative stress, mitochondrial impairment, apoptosis. nih.govnih.gov | Reduction of oxidative stress, stimulation of anabolic processes in neurons. mdpi.comneurofit.com | Scavenges free radicals and inhibits inflammatory pathways, supporting neuronal survival. neurofit.com |
Advanced Preclinical Research into Calcium Hopantenate Efficacy and Mechanism
In Vitro Systems for Mechanistic Elucidation
In vitro studies have been instrumental in dissecting the molecular interactions of calcium hopantenate within cellular systems. These models allow for a controlled investigation of the compound's effects on specific biochemical pathways.
Cellular Models for CoA Depletion and Histone Acetylation Dynamics (e.g., Drosophila S2 Cells)
This compound is utilized in cellular models to induce a state of CoA deficiency. This is achieved through its interaction with the initial enzymes of the CoA biosynthetic pathway. The resulting depletion of CoA has significant downstream consequences, including the potential to alter histone acetylation dynamics. Histone acetylation is a critical epigenetic modification that regulates gene expression, and it is dependent on the availability of acetyl-CoA, a direct product of CoA metabolism.
While direct studies on the impact of this compound on histone acetylation in Drosophila S2 cells are not extensively documented in the available literature, the known biochemical pathway allows for a reasoned scientific inference. In various cell types, a reduction in the cellular pool of CoA would logically lead to a decreased availability of acetyl-CoA. As histone acetyltransferases (HATs) utilize acetyl-CoA as the acetyl group donor to modify histone proteins, a deficit in this substrate could lead to a global decrease in histone acetylation. This, in turn, can result in a more condensed chromatin structure and altered gene expression profiles. Drosophila S2 cells are a well-established model for studying fundamental cellular processes, including chromatin dynamics, making them a suitable platform for investigating such hypotheses.
Enzymatic Assays for PanK and PPCS Activity Modulation
Enzymatic assays have been pivotal in defining the precise molecular targets of this compound within the CoA biosynthetic pathway. Contrary to initial hypotheses that it directly inhibits Pantothenate Kinase (PanK), research has revealed a more complex mechanism.
This compound acts as a competitive substrate for PanK. PanK phosphorylates hopantenate, converting it into phospho-hopantenate (P-HoPan). This phosphorylated product is the active inhibitor of the subsequent enzyme in the pathway, Phosphopantothenoylcysteine Synthetase (PPCS). P-HoPan competitively inhibits PPCS, thereby blocking the progression of CoA synthesis.
Kinetic studies have quantified the inhibitory potency of P-HoPan on PPCS from both human and Drosophila (fruit fly) sources. The inhibition constant (Ki) provides a measure of the inhibitor's binding affinity to the enzyme.
Inhibition of Phosphopantothenoylcysteine Synthetase (PPCS) by Phospho-hopantenate (P-HoPan)
| Enzyme Source | Inhibitor | Inhibition Constant (Ki) |
|---|---|---|
| Human PPCS (hPPCS) | Phospho-hopantenate (P-HoPan) | 13.4 ± 3.6 µM |
| Drosophila PPCS (dPPCS) | Phospho-hopantenate (P-HoPan) | 20.9 ± 1.1 µM |
These findings from enzymatic assays demonstrate that P-HoPan is a moderately potent competitive inhibitor of PPCS in both humans and Drosophila.
In Vivo Animal Models for Neurobehavioral and Metabolic Phenotyping
While in vitro studies provide mechanistic insights, in vivo animal models are essential for understanding the physiological and behavioral effects of this compound.
Models of Neurological Pathologies (e.g., Induced Hypoxia-Ischemia, Neurotoxin Exposure)
Based on the available scientific literature, there is a notable lack of studies investigating the effects of this compound in animal models of induced hypoxia-ischemia or neurotoxin exposure. One study explored the impact of hopantenate on the metabolic adaptation of rat gastrocnemius muscle to intermittent hypoxia, but it did not focus on neuroprotection in the brain. Another study indicated that this compound administration shortened recovery times in a mouse model of mechanical concussion. However, comprehensive investigations into its neuroprotective efficacy in models of stroke or neurodegenerative diseases induced by specific neurotoxins are not apparent in the reviewed literature.
Quantitative Assessment of Neuronal Survival and Synaptic Integrity
Due to the limited research on this compound in relevant in vivo models of neurological pathologies, there is a corresponding absence of data on the quantitative assessment of neuronal survival and synaptic integrity following its administration in such models.
Biomarker Analysis in Brain Tissue (e.g., BDNF, Oxidative Stress Markers)
Similarly, the scientific literature lacks specific data on the analysis of brain biomarkers, such as Brain-Derived Neurotrophic Factor (BDNF) and markers of oxidative stress, in response to this compound treatment in animal models of hypoxia-ischemia or neurotoxin exposure. While the general relationship between neuroprotection, BDNF, and oxidative stress is well-established, the specific effects of this compound on these parameters in the brain under such pathological conditions have not been reported.
Behavioral Assays for Cognitive and Anticonvulsant Effects (e.g., Morris Water Maze, Seizure Threshold Models)
The therapeutic potential of this compound is suggested by its structural similarity to the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and its demonstrated interaction with GABA receptors. nih.govpatsnap.com Preclinical investigations into its effects on the central nervous system often employ behavioral assays to quantify cognitive and anticonvulsant properties.
Cognitive effects, particularly on spatial learning and memory, are frequently assessed using the Morris Water Maze (MWM). nih.gov This test requires a rodent to learn the location of a hidden escape platform in a pool of water, using distal visual cues. nih.govmdpi.com Key metrics in this assay include escape latency (the time taken to find the platform) and the time spent in the target quadrant during a probe trial where the platform is removed. researchgate.net These measures provide insight into the animal's ability to acquire and retain spatial information. nih.gov
The anticonvulsant activity of a compound is evaluated using seizure threshold models. These models determine the minimal stimulus required to induce a seizure, with an effective anticonvulsant expected to raise this threshold. univmed.org By establishing a baseline seizure threshold, researchers can measure a compound's ability to protect against seizure induction. univmed.org Given that this compound acts as a GABA-B receptor agonist, enhancing inhibitory neurotransmission, its potential to modulate seizure thresholds is a key area of investigation. patsnap.com
Metabolic Studies in Mammalian Models
Preclinical studies in mammalian models have revealed that this compound acts as a competitive inhibitor of pantothenate kinases, enzymes essential for the biosynthesis of Coenzyme A (CoA). nih.gov This inhibition leads to a significant disruption of CoA homeostasis, particularly in the liver. nih.gov
In mouse models, administration of hopantenate resulted in a dramatic reduction in hepatic CoA levels. The liver, which has the highest concentration of CoA among the tissues examined, experienced a 73% drop in total CoA levels. nih.gov The most significantly affected component of the CoA pool was the unesterified form, Coenzyme A (CoASH), which is crucial for mitochondrial function. nih.gov While liver and kidney CoASH levels dropped significantly, levels in the brain and heart were not substantially altered. nih.gov
This disruption of hepatic CoA directly impacts glucose homeostasis. A consistent finding in mammalian models, including both mice and dogs, is the development of severe hypoglycemia following hopantenate administration. nih.govdntb.gov.ua In mice, fasting was observed to accelerate this compound-induced hypoglycemia. nih.gov
| Tissue | Parameter Measured | Observed Effect in Treated Mice | Reference |
|---|---|---|---|
| Liver | Total CoA Levels | Reduced by 73% | nih.gov |
| Liver | CoASH (Free CoA) Levels | Significantly Reduced | nih.gov |
| Kidney | CoASH (Free CoA) Levels | Significantly Reduced | nih.gov |
| Brain | CoASH (Free CoA) Levels | Not Significantly Changed | nih.gov |
| Heart | CoASH (Free CoA) Levels | Not Significantly Changed | nih.gov |
The metabolic stress induced by hopantenate-mediated CoA depletion triggers significant changes in hepatic gene expression as the system attempts to restore homeostasis. nih.gov Gene expression profiling in the livers of treated mice revealed a substantial increase in the expression of thioesterases. nih.gov These enzymes function to liberate CoASH from its acylated forms (acyl-CoAs), thereby increasing the available pool of the free coenzyme. nih.gov
Furthermore, a significant increase in the expression of pyruvate (B1213749) dehydrogenase kinase 1 was observed. nih.gov This kinase phosphorylates and inhibits the pyruvate dehydrogenase complex, which is responsible for converting pyruvate to acetyl-CoA. By upregulating this kinase, the cell reduces the consumption of CoASH for the formation of acetyl-CoA, thus conserving the depleted CoASH pool. nih.gov While the metabolic impact is pronounced in the liver, significant changes in gene expression related to energy metabolism in the brain were not highlighted in these studies. nih.gov
The administration of this compound in preclinical species induces significant metabolic derangements. The most prominent of these is severe hypoglycemia, which has been observed in both mice and dogs and can lead to coma. nih.govdntb.gov.ua This effect is a direct consequence of the disruption of hepatic CoA levels, which is critical for gluconeogenesis and other core metabolic pathways. nih.gov
Metabolic profiling in mice also revealed a large increase in plasma carnitine, particularly acetylcarnitine. nih.gov This condition, known as acylcarnitinemia, indicates that the cell is buffering excess acyl groups by transferring them from CoA to carnitine. This mechanism serves to maintain a minimal level of unesterified CoASH, which is essential for mitochondrial function. nih.gov In dogs, administration of the compound led to acute encephalopathy with hepatic steatosis, hyperammonemia, and hyperlactatemia, alongside hypoglycemia. dntb.gov.ua Pathological examination in these cases showed microvesicular hepatic steatosis and mitochondrial abnormalities. dntb.gov.ua
Pharmacokinetic and Metabolomic Investigations of this compound in Preclinical Species
Comprehensive ADME Profiling (Absorption, Distribution, Metabolism, Excretion)
Pharmacokinetic studies in preclinical species provide essential data on how the body processes this compound. Investigations in beagle dogs have offered specific insights into the metabolism and excretion of the compound.
Metabolism : Following oral administration, a significant portion of this compound is not metabolized. The primary metabolite that has been identified is hopantenic acid β-glucoside (4'-O-(β-D-glucopyranosyl)-D-hopantenic acid). nih.gov This metabolite is formed through glucose conjugation to a non-acidic hydroxyl group, a relatively uncommon metabolic pathway for xenobiotics in mammals. nih.gov In studies with radiolabeled compound, this glucoside conjugate accounted for 4.2% of the radioactivity found in the urine. nih.gov
Excretion : The primary route of excretion for the absorbed compound appears to be renal. In beagle dogs, 25.5% of the administered radioactivity from 14C-labeled this compound was excreted in the urine within 24 hours. nih.gov The majority of this excreted portion was identified as the unchanged parent drug. nih.gov
Data on the absorption and distribution of this compound are less detailed in the available literature. While oral administration implies absorption from the gastrointestinal tract, the precise bioavailability and tissue distribution patterns have not been fully characterized.
| ADME Parameter | Finding in Preclinical Species (Dog) | Reference |
|---|---|---|
| A bsorption | Absorbed after oral administration. | nih.gov |
| D istribution | Data not specified. | |
| M etabolism | Excreted mostly unchanged. A minor metabolite, hopantenic acid β-glucoside, was identified. | nih.gov |
| E xcretion | 25.5% of dose excreted in urine within 24 hours. | nih.gov |
Identification and Characterization of Novel Metabolites (e.g., Hopantenic Acid β-Glucoside)
Detailed preclinical investigations into the metabolic fate of this compound have been undertaken to fully characterize its biotransformation. However, specific peer-reviewed preclinical studies identifying or characterizing novel metabolites, such as hopantenic acid β-glucoside, are not extensively detailed in publicly available research. The metabolic pathways, including potential conjugation reactions like glucuronidation or glucosidation that would lead to metabolites such as a β-glucoside, remain a subject for further elucidation in preclinical models.
Development and Validation of Bioanalytical Methods for Hopantenic Acid Detection (e.g., HPLC)
The quantification of hopantenic acid, the active moiety of this compound, in biological matrices is crucial for pharmacokinetic and metabolic studies. To this end, a reliable and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection has been developed and validated.
This bioanalytical method involves a liquid-liquid extraction of hopantenic acid from plasma samples, followed by chromatographic separation. The method has demonstrated good linearity, precision, and accuracy, making it suitable for quantifying hopantenic acid in preclinical and clinical samples. Another advanced method developed for the simultaneous determination of pantothenic and hopantenic acids utilizes gas chromatography-mass spectrometry (GC-MS) with multiple ion detection, achieving a detection limit of 1 ng/ml in plasma. nih.gov
Table 1: HPLC Method Parameters for Hopantenic Acid Detection
| Parameter | Details |
|---|---|
| Chromatography Type | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Column | Luna C18 (4.6 mm × 150 mm, 5-μm particle size) |
| Detection | Ultraviolet (UV) at 205 nm |
| Elution Type | Isocratic |
| Internal Standard | Protocatechuic acid |
| Linear Range | 0.5–100 μg mL⁻¹ in human plasma |
| Limit of Detection (LOD) | 0.034 μg mL⁻¹ |
| Limit of Quantification (LOQ) | 0.103 μg mL⁻¹ |
| Elution Time | Approximately 4.3 minutes |
Pharmacodynamic Profiling of this compound's Central Nervous System Effects
Neurotransmitter and Neuropeptide Receptor Binding and Modulation Studies
Preclinical pharmacodynamic studies have explored the interaction of this compound with various central nervous system (CNS) receptors to elucidate its mechanism of action. Research using radioreceptor assays has demonstrated a specific interaction with the GABAergic system.
In these studies, this compound was found to inhibit [3H]-gamma-aminobutyric acid (GABA) receptor binding in a dose-dependent manner. nih.gov Conversely, it did not show significant inhibitory effects on ligand binding to benzodiazepine (B76468) (BDZ), muscarinic cholinergic (mACh), methionine-enkephalin (ENK), or thyrotropin-releasing hormone (TRH) receptors, even at concentrations up to 100 microM. nih.gov
Further investigation revealed that repeated administration of this compound led to a significant increase (53%) in GABA receptor binding specifically in the cerebral cortex of rats. nih.gov This change was attributed to an increased affinity of the binding sites, suggesting a sensitization of the GABA receptor in this brain region. nih.gov Other in vitro studies have also shown that this compound can inhibit the release of TRH from the rat adrenal gland, an effect mediated via the GABA receptor. nih.gov
Table 2: Summary of this compound's Receptor Binding Profile
| Receptor System | Interaction Observed | Finding |
|---|---|---|
| GABA | Yes | Dose-dependent inhibition of [3H]-GABA binding. nih.gov |
| Repeated administration increased receptor binding by 53% in the cerebral cortex. nih.gov | ||
| Benzodiazepine (BDZ) | No | No inhibition of radiolabeled ligand binding up to 100 microM. nih.gov |
| Muscarinic Cholinergic (mACh) | No | No inhibition of radiolabeled ligand binding up to 100 microM. nih.gov |
| Methionine-Enkephalin (ENK) | No | No inhibition of radiolabeled ligand binding up to 100 microM. nih.gov |
| Thyrotropin-Releasing Hormone (TRH) | No (Direct Binding) | No inhibition of radiolabeled ligand binding up to 100 microM. nih.gov |
Synergistic Interactions with Co-Administered Neuroactive Agents (e.g., Ifenprodil (B1662929) Tartrate)
Preclinical research has identified synergistic interactions between this compound and other neuroactive agents, notably ifenprodil tartrate. Ifenprodil is known as a selective antagonist of the NMDA receptor, specifically those containing the NR2B subunit, and it also exhibits vasodilatory effects. patsnap.com
Studies investigating the co-administration of this compound and ifenprodil tartrate have demonstrated a potentiation of ifenprodil's vascular effects. While this compound alone had no effect on K+-induced contractions in isolated canine basilar arteries, its pre-incubation significantly enhanced the dose-related relaxation caused by ifenprodil. nih.gov
The underlying mechanism for this synergy appears to be related to the modulation of calcium ion influx. Ifenprodil competitively antagonized the vascular response to Ca2+ and inhibited K+-induced Ca2+ uptake in cerebral arteries. nih.gov These inhibitory effects on calcium influx were significantly enhanced by the presence of this compound. nih.gov These findings suggest that this compound augments the vascular relaxation effect of ifenprodil by amplifying its inhibition of Ca2+ influx. nih.gov
Clinical Translational Research and Therapeutic Spectrum of Calcium Hopantenate
Clinical Evaluation in Neurocognitive Disorders
Cognitive Enhancing Effects in Dementia and Mild Cognitive Impairment
Calcium hopantenate has been investigated for its potential to improve cognitive function in individuals with dementia and mild cognitive impairment (MCI). smolecule.compatsnap.com Its mechanism is thought to involve the modulation of neurotransmitter systems, including the enhancement of GABAergic transmission, which may contribute to a more stable neural environment. patsnap.compatsnap.com Studies suggest that by influencing the balance between excitatory and inhibitory signals in the brain, this compound could support cognitive processes like memory and learning. smolecule.compatsnap.com
Research into its effects on neurodegenerative conditions like Alzheimer's disease is ongoing, with a focus on its potential to protect neurons from oxidative stress and toxins. patsnap.com While some studies have explored the role of calcium in cognitive health, the specific effects of this compound supplementation on dementia and MCI require further large-scale clinical trials to establish definitive efficacy. news-medical.netnih.govmdpi.com
Table 1: Research on this compound in Dementia and MCI
| Study Focus | Potential Mechanism of Action | Observed/Hypothesized Effects |
| Neurodegenerative Conditions | Modulation of GABAergic system, neuroprotection from oxidative stress. patsnap.com | Improved cognitive function, memory, and learning. smolecule.compatsnap.com |
| Alzheimer's Disease | Protection of neural cells against neurotoxins. patsnap.com | Potential to slow cognitive decline. patsnap.com |
| Mild Cognitive Impairment | Enhancement of synaptic plasticity. patsnap.com | Improved attention and executive function. patsnap.com |
Efficacy in Pediatric Neurodevelopmental Conditions (ADHD, Developmental Delays)
This compound has been studied for its use in pediatric neurodevelopmental disorders, including Attention-Deficit/Hyperactivity Disorder (ADHD) and developmental delays. patsnap.com In Russia, it has been approved for treating such conditions. The rationale for its use stems from its purported ability to improve cognitive function and regulate behavior. cosmicnootropic.com
A study involving 35 children with ADHD found that a 4-month course of treatment with a this compound product, Pantogam, led to a statistically significant reduction in the severity of ADHD symptoms as measured by the Clinical Global Impression scale. researchgate.net This improvement was noted as early as one month into therapy and was accompanied by a decrease in inattention and hyperactivity-impulsivity scores. researchgate.net Additionally, the treatment was associated with improvements in the children's self-concept and a reduction in risky activities. researchgate.net Other research has also pointed to its potential in managing developmental delays. bila.ca
Table 2: Clinical Findings for this compound in Pediatric Neurodevelopmental Conditions
| Condition | Study Design | Key Findings |
| ADHD | 4-month study with Pantogam (this compound) vs. placebo in 35 children. researchgate.net | Statistically significant reduction in ADHD severity; improvements in inattention, hyperactivity-impulsivity, self-concept, and reduced risky behaviors. researchgate.net |
| Developmental Delays | General research and clinical use. patsnap.com | Used in the treatment of developmental delays, though specific large-scale clinical trial data is less prevalent. bila.ca |
Application in Cerebral Palsy and Stroke Recovery
The therapeutic potential of this compound has been explored in the context of cerebral palsy and recovery following a stroke. patsnap.com For individuals with cerebral palsy, cognitive impairments can be a significant challenge. A randomized study on the use of a hopantenic acid preparation (pantocalcin) in children with cerebral palsy demonstrated a positive impact on visual memory, attention, and concentration, while also reducing anxiety. nih.gov However, the study did not find evidence of an effect on visual-motor skills. nih.gov
In the realm of stroke recovery, research has suggested that calcium levels may play a role in patient outcomes. mdpi.com Higher serum calcium levels have been associated with better functional recovery in some studies of ischemic stroke patients. mdpi.com While direct clinical trials on this compound for stroke recovery are not extensively documented in readily available literature, its neuroprotective properties and ability to enhance brain metabolism suggest a potential area for future investigation. patsnap.comnih.gov
Therapeutic Utility in Neurological and Psychiatric Conditions
Anticonvulsant Properties in Epilepsy Management
This compound is reported to possess anticonvulsant effects, making it a subject of interest in the management of epilepsy. cosmicnootropic.compatsnap.com This property is attributed to its interaction with the GABAergic system, as it is a structural analog of GABA. patsnap.com By acting on GABA-B receptors, it is thought to enhance inhibitory neurotransmission, which can help to stabilize neuronal activity and reduce the excessive neuronal excitement characteristic of seizures. patsnap.compatsnap.com
Its mechanism may also involve the modulation of calcium channels, a common target for many antiepileptic drugs. wikipedia.orgpharmacologyeducation.org The ability of this compound to increase the brain's resistance to hypoxia and the effects of toxic substances further contributes to its neuroprotective profile, which is beneficial in the context of epilepsy. cosmicnootropic.com Some sources indicate that it can enhance the effects of other anticonvulsant medications. cosmicnootropic.com
Remediation of Neuroleptics-Induced Tardive Dyskinesia
Tardive dyskinesia, a movement disorder that can arise from long-term use of neuroleptic (antipsychotic) medications, has been another therapeutic target for this compound. nih.gov A clinical study involving nine psychiatric patients with neuroleptic-induced tardive dyskinesia found that treatment with this compound for 4-8 weeks resulted in a significant improvement in involuntary movements. nih.gov
The therapeutic effect is thought to be mediated by central GABAergic mechanisms. nih.gov Although the study did not find a direct correlation between the clinical response and cerebrospinal fluid (CSF) levels of hopantenate, GABA, or homovanillic acid (HVA), it did note a significant correlation between the CSF levels of hopantenate and changes in CSF GABA levels. nih.gov This suggests that this compound's ability to alleviate the symptoms of tardive dyskinesia is linked to its influence on the GABA system in the brain. nih.gov
Potential in Chronic Fatigue Syndrome and Mood Disorders
This compound is suggested to be beneficial in managing conditions such as chronic fatigue syndrome and various mood disorders. patsnap.com Its potential efficacy in these conditions is thought to stem from its multifaceted mechanism of action, which includes the modulation of neurotransmitter systems, neuroprotection, and enhancement of energy metabolism. patsnap.comsynthachem.com
The compound's structural similarity to the neurotransmitter gamma-aminobutyric acid (GABA) allows it to interact with GABA receptors, which may help stabilize neuronal activity and reduce the excessive neuronal excitement often associated with anxiety. patsnap.compatsnap.com This GABAergic modulation can be beneficial in mitigating symptoms of anxiety and depression. synthachem.compatsnap.com Furthermore, by influencing the cholinergic system and potentially increasing the synthesis and release of acetylcholine (B1216132), this compound may improve cognitive functions that are often impaired in individuals with chronic fatigue and mood disorders. patsnap.comsynthachem.com
The role of this compound in enhancing the energy metabolism of neurons is another key aspect of its potential therapeutic benefit. patsnap.com It is believed to facilitate the uptake and utilization of glucose by brain cells, providing a steady supply of energy. patsnap.com This can lead to improved mental performance and a reduction in mental fatigue, a hallmark symptom of chronic fatigue syndrome. patsnap.com Some research also points to the importance of calcium homeostasis in mental health, suggesting that calcium deficiency can contribute to symptoms of depression and anxiety. gabapsychiatrist.com
While direct clinical trial data on this compound for chronic fatigue syndrome is limited, a significant decrease in the severity of the syndrome has been noted in some reviews of iatrogenic neurological disorders. researchgate.net Studies have also indicated its use in correcting functional cognitive disorders that arise from stress, often characterized by emotional and personality disturbances. vietnamjournal.rutherapy-journal.ru
Investigative Role of this compound in Genetic Metabolic Disorders
This compound serves as a crucial tool in the investigation of certain genetic metabolic disorders, particularly those related to Coenzyme A (CoA) biosynthesis. researchgate.net
This compound is utilized as a model compound in research concerning pantothenate kinase-associated neurodegeneration (PKAN). nih.gov PKAN is a rare genetic disorder caused by mutations in the PANK2 gene, which codes for the mitochondrial enzyme pantothenate kinase 2. oregonstate.edumdpi.com This enzyme is critical for the synthesis of CoA. oregonstate.edu
Initially, it was believed that this compound acted as a competitive inhibitor of pantothenate kinase. nih.gov However, more recent research has clarified that it is actually a substrate for the enzyme. nih.govnih.gov Pantothenate kinase phosphorylates hopantenate, and this phosphorylated form then inhibits the subsequent enzyme in the CoA synthesis pathway, phosphopantothenoylcysteine synthetase (PPCS). nih.govnih.gov This inhibition effectively blocks CoA synthesis, leading to a state of CoA deficiency. nih.gov
By inducing a state of CoA deficiency, this compound allows researchers to create cellular and animal models that mimic some of the metabolic abnormalities seen in PKAN. researchgate.netnih.govnih.gov These models are invaluable for studying the downstream consequences of impaired CoA metabolism and for testing potential therapeutic strategies aimed at bypassing the metabolic block. nih.gov
The use of this compound to induce CoA deficiency has provided significant insights into the broader spectrum of CoA deficiency syndromes. researchgate.net These studies have helped to elucidate the complex regulation of CoA homeostasis and the metabolic adaptations that occur in response to its depletion. nih.gov
For instance, research using hopantenate-induced CoA deficiency has highlighted the importance of alternative pathways for CoA synthesis and the potential of precursor molecules to rescue cellular function. researchgate.netnih.gov Studies have explored the use of compounds like 4'-phosphopantetheine (B1211885) and its analogs to bypass the enzymatic defect in PKAN. nih.gov In cellular models where CoA deficiency is induced by this compound, the addition of 4'-phosphopantetheine has been shown to restore cell viability, demonstrating its potential as a therapeutic agent. mdpi.comnih.gov These findings underscore the value of this compound as a research tool for developing and validating new treatment approaches for CoA deficiency disorders.
Comparative Effectiveness Research with Benchmark Nootropics
The cognitive-enhancing properties of this compound have led to comparative research against other well-known nootropic compounds.
Clinical trials have directly compared the efficacy of this compound with aniracetam (B1664956), another nootropic agent. In a 3-month trial, aniracetam was found to have equivalent efficacy to this compound for treating cerebrovascular disorders. researchgate.netresearchgate.netoup.com Aniracetam is known to modulate AMPA receptors and acetylcholine release, which contributes to its cognitive-enhancing effects. researchgate.net
Table 1: Comparative Clinical Trial Snapshot
| Feature | Aniracetam | This compound |
|---|---|---|
| Mechanism of Action | Modulates AMPA receptors and acetylcholine release. researchgate.net | Acts on the GABAergic system and influences CoA metabolism. patsnap.compatsnap.comnih.gov |
| Therapeutic Use | Cognitive enhancement in dementia and age-related cognitive decline. researchgate.net | Used for a variety of neurological and cognitive conditions. patsnap.compatsnap.com |
| Comparative Efficacy | Equivalent efficacy in a 3-month trial for cerebrovascular disorders. researchgate.netresearchgate.netoup.com | Served as the comparator drug in the aforementioned trial. researchgate.netresearchgate.net |
This compound possesses a distinct mechanistic and clinical profile compared to other derivatives of pantothenic acid. While all are related to the CoA biosynthetic pathway, their interactions with it differ significantly. eujournal.org
Pantothenic acid itself is the primary precursor for CoA synthesis and does not have the inhibitory effects on CoA synthesis enzymes that this compound does.
4'-Phosphopantetheine (PPanSH) is an intermediate in the CoA biosynthetic pathway. nih.goveujournal.org In the context of PKAN, where the initial phosphorylation of pantothenic acid is impaired, PPanSH can be used to bypass the defective PANK2 enzyme and replenish CoA levels. nih.gov This is in direct contrast to this compound, which induces CoA deficiency. nih.gov
Thiophosphate analogs of CoA precursors, such as C1 (a thiophosphate analog of PPanSH), have been developed to increase stability against degradation by phosphatases. mdpi.comnih.gov These analogs are being investigated for their potential to rescue CoA levels in deficiency disorders. mdpi.com Research has shown that a thiophosphate analog of PPanSH demonstrates superior biocompatibility in cell models of hopantenate-induced CoA deficiency. nih.gov
Table 2: Mechanistic Comparison of Pantothenic Acid Derivatives
| Compound | Primary Role in CoA Pathway | Effect on CoA Levels | Therapeutic Rationale |
|---|---|---|---|
| This compound | Metabolized to an inhibitor of PPCS. nih.govnih.gov | Decreases | Used as a research tool to model CoA deficiency. nih.gov |
| Pantothenic Acid | Initial precursor for CoA biosynthesis. eujournal.org | Increases (in a healthy system) | Nutritional supplement to support normal CoA synthesis. eujournal.org |
| 4'-Phosphopantetheine (PPanSH) | Intermediate that bypasses PANK2. nih.gov | Increases (in PKAN) | Potential treatment for PKAN by restoring CoA synthesis. nih.gov |
| Thiophosphate Analogs (e.g., C1) | Stabilized precursors to resist degradation. mdpi.comnih.gov | Increases (in deficiency models) | Enhanced stability for more effective rescue of CoA levels. mdpi.com |
Factors Influencing Clinical Response and Variability
The clinical response to this compound is not uniform, with significant variability observed among individuals. This heterogeneity is influenced by a combination of genetic factors, particularly polymorphisms in the enzymes responsible for its metabolism, and patient-specific metabolic characteristics. Understanding these factors is crucial for elucidating the complete therapeutic profile of the compound.
Influence of Genetic Polymorphisms in PanK Isoforms on this compound Metabolism
The metabolism of this compound is intrinsically linked to the function of pantothenate kinases (PanK), the enzymes that catalyze the first and rate-limiting step in the biosynthesis of coenzyme A (CoA). nih.govnih.gov this compound exerts its effects, in part, by interacting with and inhibiting these enzymes. nih.gov Humans have four genes (PANK1, PANK2, PANK3, PANK4) that encode for different PanK isoforms, and the existence of these multiple isoforms suggests a complex regulation of CoA levels and, consequently, a complex response to PanK-inhibiting drugs. nih.govnih.gov
Genetic variations, or polymorphisms, within these PANK genes can alter the structure and function of the enzymes, leading to variable drug responses. derangedphysiology.com The study of how genetic differences affect drug response is known as pharmacogenomics. nih.govlongdom.org Variations in drug-metabolizing enzymes are a primary cause of differing drug efficacy and toxicity among individuals. longdom.org For instance, some genetic variants can lead to slower drug metabolism, increasing the risk of toxicity, while others might cause the drug to be processed too quickly, reducing its effectiveness. longdom.org
While direct studies comprehensively mapping PANK polymorphisms to this compound response are limited, significant insights can be drawn from research into pantothenate kinase-associated neurodegeneration (PKAN). PKAN is a severe neurodegenerative disorder caused by mutations in the PANK2 gene, which encodes the mitochondrial PanK2 isoform. nih.govwikipedia.org The variety of mutations found in PANK2 and the resulting clinical diversity in PKAN patients across different ethnic populations underscore the potential for genetic variability in this enzyme to influence the metabolism of substrates like this compound. nih.gov Mutations in PANK2 disrupt the production of coenzyme A, leading to the buildup of potentially harmful compounds in the brain. medlineplus.gov
Research has identified numerous mutations in the PANK2 gene, such as the common G521R and T528M mutations in individuals of European descent, and other specific variants found in Asian and Egyptian populations, highlighting ethnic differences in the genetic makeup of this key enzyme. nih.govtum.de These naturally occurring genetic differences in the primary enzyme target for this compound strongly suggest a basis for variability in clinical response. Inhibition studies have shown that this compound can inhibit all active mammalian PanK isoforms, reinforcing the idea that polymorphisms across the PANK gene family could modulate its metabolic impact. nih.gov
| Gene | Encoded Isoform | Subcellular Location | Known Genetic Significance |
|---|---|---|---|
| PANK1 | PanK1α, PanK1β | Cytosolic | Contributes to overall cellular CoA biosynthesis. nih.gov Polymorphisms could theoretically alter systemic response to PanK inhibitors. |
| PANK2 | PanK2 | Mitochondrial nih.gov | Mutations are the cause of Pantothenate Kinase-Associated Neurodegeneration (PKAN). wikipedia.orgmedlineplus.gov Significant genetic variability exists across different populations. nih.gov |
| PANK3 | PanK3 | Cytosolic | A key regulator of cytosolic CoA synthesis. nih.gov Genetic polymorphisms are known to alter HoPan metabolism and CoA synthesis efficiency. |
| PANK4 | PanK4 | - | The expressed protein has not been found to be enzymatically active in research settings. nih.gov |
Characterization of Metabolic Responses Across Diverse Patient Populations
The metabolic effects of this compound can differ significantly across various patient populations, with age being a notable factor. Reports from the 1990s highlighted particular concerns in pediatric populations, where the administration of this compound was associated with severe metabolic disturbances, including metabolic acidosis, hypoglycemia, and cases of Reye-like syndrome. nih.govmdpi.com These adverse events led to increased regulatory scrutiny, especially concerning its use in children.
The compound's mechanism of action, which involves interfering with coenzyme A synthesis, provides a basis for these metabolic disturbances. Coenzyme A is a central molecule in intermediary metabolism, crucial for processes like the Krebs cycle, fatty acid oxidation, and gluconeogenesis. nih.govrug.nl Disruption of CoA homeostasis can lead to impaired energy metabolism, which can manifest as hypoglycemia (low blood sugar) and the accumulation of acidic byproducts, leading to metabolic acidosis. nih.gov Individuals with underlying metabolic vulnerabilities or specific genetic predispositions may be more susceptible to these effects. For instance, patients with pre-existing mitochondrial dysfunction or deficiencies in pathways that rely on CoA may experience more pronounced metabolic consequences when treated with a PanK inhibitor.
| Patient Population | Observed Metabolic Responses / Adverse Effects | Potential Underlying Factors |
|---|---|---|
| Pediatric | Metabolic acidosis, hypoglycemia, Reye-like syndrome, encephalopathy. nih.govmdpi.com | Developmental differences in metabolic pathways; potential undiagnosed inborn errors of metabolism. nih.govnih.gov |
| Elderly | Gastrointestinal disorders, liver dysfunction. mdpi.com | Age-related decline in liver and kidney function, polypharmacy, altered metabolic capacity. |
| Genetically Susceptible Individuals (e.g., with PKAN) | Serves as a model for the disruption of CoA homeostasis that underlies abnormalities in PKAN. nih.gov | Pre-existing deficiency in PanK2 enzyme activity, leading to a compromised ability to maintain CoA levels. nih.govmdpi.com |
Academic Perspectives on Calcium Hopantenate S Adverse Effects and Mechanistic Causation
Biochemical Pathophysiology of Metabolic Toxicity
The metabolic toxicity of calcium hopantenate is primarily attributed to its interference with coenzyme A (CoA) biosynthesis and subsequent disruption of critical metabolic pathways.
This compound acts as an antagonist to pantothenic acid, a crucial component of Coenzyme A (CoA). By competitively inhibiting pantothenate kinases, the enzymes responsible for the first step in CoA biosynthesis, this compound leads to a reduction in cellular CoA levels. nih.gov CoA is essential for the metabolism of fatty acids through β-oxidation. A deficiency in CoA impairs this process, leading to an accumulation of fatty acids. nih.gov The body then utilizes an alternative pathway, ω-oxidation, to metabolize these excess fatty acids, which results in the formation and subsequent urinary excretion of dicarboxylic acids, a condition known as dicarboxylic aciduria. nih.gov This metabolic disruption has been observed in patients who developed acute encephalopathy while undergoing treatment with this compound. nih.govscispace.com
The interference with acyl-CoA metabolism extends to the disruption of energy production and the maintenance of unesterified CoASH levels. nih.gov Studies have shown that treatment with hopantenate can lead to a significant increase in carnitine, particularly acetylcarnitine, which highlights carnitine's role in buffering acyl groups. nih.gov
Key Research Findings on Acyl-CoA Metabolism Disruption:
| Finding | Consequence | Reference |
| Competitive inhibition of pantothenate kinases | Reduced cellular CoA levels | nih.gov |
| Impaired β-oxidation of fatty acids | Accumulation of fatty acids | nih.gov |
| Increased ω-oxidation of fatty acids | Dicarboxylic aciduria | nih.gov |
| Altered carnitine metabolism | Increased acetylcarnitine, buffering of acyl groups | nih.gov |
Clinical reports have documented the occurrence of acute encephalopathy accompanied by hyperammonemia in patients treated with this compound. nih.govresearchgate.net Hyperammonemia, an excess of ammonia (B1221849) in the blood, is neurotoxic and can lead to brain dysfunction. hepato-neuro.ca The encephalopathy observed in these cases often presents with symptoms similar to Reye's syndrome. nih.govresearchgate.net
The proposed mechanism links the CoA deficiency induced by this compound to impaired ammonia detoxification. researchgate.net The urea (B33335) cycle, the primary pathway for ammonia disposal, is dependent on enzymes that require CoA. A reduction in CoA levels could therefore lead to decreased efficiency of the urea cycle and subsequent hyperammonemia. researchgate.net In some reported cases, patients who developed encephalopathy and hyperammonemia also exhibited lactic acidosis and hypoglycemia, further indicating a widespread disruption of metabolic processes. nih.govresearchgate.net Animal studies in dogs have corroborated these findings, demonstrating that administration of this compound can induce acute encephalopathy with hepatic steatosis, hyperammonemia, and hypoglycemia. researchgate.net
Clinical and Laboratory Findings in this compound-Induced Encephalopathy:
| Clinical Finding | Laboratory Finding | Reference |
| Acute Encephalopathy | Hyperammonemia | nih.govresearchgate.net |
| Reye-like Syndrome | Elevated CPK, Lactic Acidemia, Pyruvic Acidemia | nih.gov |
| Coma | Hypoglycemia, Leukocytosis, Hyperlactatemia, Elevated Serum Transaminases | researchgate.net |
A significant concern associated with this compound is its link to a fatal Reye-like syndrome, particularly in children. eujournal.org Between 1983 and 1985, eleven Japanese children treated with the drug developed this syndrome, with seven fatalities. eujournal.org The primary hypothesis for this severe adverse reaction is the induction of a pantothenic acid deficiency by this compound. nih.govnih.gov
As a structural analog and antagonist of pantothenic acid, this compound interferes with its metabolic functions. eujournal.org This antagonism can lead to a state of functional pantothenic acid deficiency, which in turn disrupts CoA-dependent metabolic pathways. researchgate.netresearchgate.net The resulting metabolic dysregulation, including impaired fatty acid oxidation and energy metabolism, mirrors the pathological changes seen in Reye's syndrome. nih.govnih.gov In one case of a patient who developed a fatal Reye-like syndrome, low serum levels of pantothenic acid were documented. eujournal.org Furthermore, co-administration of pantothenic acid has been shown to prevent the development of these adverse effects in animal models, supporting the deficiency hypothesis. researchgate.net
Genetic and Population Susceptibility to Adverse Reactions
The variability in adverse reactions to this compound suggests a potential role for genetic factors in determining an individual's susceptibility to its toxic effects.
The phosphorylation of this compound by pantothenate kinase (PanK) is a critical step for its inhibitory action on the subsequent enzyme in the CoA synthesis pathway, phosphopantothenoylcysteine synthetase (PPCS). This phosphorylation leads to the formation of phosphohopantenate (P-HoPan), the active inhibitory metabolite.
Humans have different isoforms of pantothenate kinase, and genetic polymorphisms in these PanK isoforms can alter the metabolism of this compound and the efficiency of CoA synthesis. This variability in PanK activity could explain why some individuals are more susceptible to the adverse effects of this compound. For instance, individuals with certain PanK gene mutations, such as those seen in Pantothenate Kinase-Associated Neurodegeneration (PKAN), have a compromised ability to produce CoA, which could theoretically increase their vulnerability to the effects of a PanK inhibitor like this compound. mdpi.com
The differential expression and activity of PanK isoforms in various tissues may also contribute to the observed toxicity profile. For example, the significant drop in free CoA levels in the liver and kidney, but not in the brain or heart, in hopantenate-treated mice suggests tissue-specific differences in metabolism and susceptibility. nih.gov
Future Research Trajectories and Unaddressed Scientific Questions for Calcium Hopantenate
Deeper Elucidation of Complex Molecular Interactions and Signaling Cascades
Future research must prioritize a more profound understanding of the intricate molecular interactions and signaling cascades influenced by calcium hopantenate. Although it is known to modulate the GABAergic system, its precise interactions with GABA-A and GABA-B receptors require further clarification. patsnap.compatsnap.com Studies have shown that repeated administration of this compound can increase GABA receptor binding in the cerebral cortex, primarily by enhancing the affinity of the binding sites. researchgate.net However, the downstream consequences of this modulation on neuronal signaling pathways are not fully mapped.
Furthermore, its influence on other neurotransmitter systems, such as the cholinergic and dopaminergic systems, warrants deeper investigation. patsnap.compatsnap.com Evidence suggests that this compound can increase acetylcholine (B1216132) synthesis in hippocampal neurons and elevate striatal dopamine (B1211576) levels, but the exact molecular mechanisms driving these effects remain to be elucidated. A critical area of future study is its role in coenzyme A (CoA) metabolism. Recent findings indicate that this compound is not a direct inhibitor of pantothenate kinase (PanK) as previously thought. Instead, it is phosphorylated by PanK to form P-HoPan, which then acts as a competitive inhibitor of phosphopantothenoylcysteine synthetase (PPCS), the subsequent enzyme in the CoA synthesis pathway. nih.gov This revised understanding of its mechanism highlights the complexity of its metabolic influence and the need for further research into its impact on cellular energy metabolism and related signaling cascades. patsnap.comnih.gov
Development of Advanced Translational Pharmacokinetic-Pharmacodynamic Models
To bridge the gap between preclinical findings and clinical outcomes, the development of sophisticated translational pharmacokinetic-pharmacodynamic (PK-PD) models for this compound is essential. nih.gov These models would integrate data from in vitro, in vivo, and clinical studies to simulate the drug's absorption, distribution, metabolism, and excretion, and link these parameters to its pharmacological effects. nih.govru.nl Such models are crucial for optimizing dosing regimens and predicting therapeutic responses in different patient populations. Currently, there is a lack of comprehensive PK-PD models that can accurately describe the time course of this compound's effects and the variability observed among individuals. Future research should focus on creating mechanistic models that incorporate the complexities of its interactions with various enzymes and receptors to provide a more accurate prediction of its clinical efficacy and potential for adverse effects. nih.gov
Comprehensive Long-Term Safety and Efficacy Studies
While this compound has been used clinically in some regions, there is a notable absence of comprehensive, large-scale, long-term safety and efficacy studies that meet current international standards. Most of the available data comes from smaller clinical trials and case studies, some of which have raised safety concerns, particularly regarding its association with a Reye's-like syndrome in pediatric patients. altmedrev.com Therefore, rigorous, long-term clinical trials are imperative to establish a definitive safety profile and to confirm its efficacy for various neurological and cognitive disorders. patsnap.com These studies should include diverse patient populations and monitor for a wide range of potential adverse effects over extended periods. Furthermore, the long-term impact of its modulation of CoA metabolism needs to be thoroughly investigated to ensure that chronic use does not lead to unforeseen metabolic complications. plos.org
Exploration of Novel Therapeutic Targets and Uncharted Indications
The multifaceted pharmacological profile of this compound suggests that its therapeutic potential may extend beyond its current uses. patsnap.com Future research should explore novel therapeutic targets and uncharted indications for this compound. Its neuroprotective properties, for instance, could be investigated in the context of other neurodegenerative diseases beyond those already considered. patsnap.comnih.gov The modulation of CoA metabolism by this compound also opens up avenues for its potential use in disorders where CoA dysregulation is a key pathological feature, such as in pantothenate kinase-associated neurodegeneration (PKAN). nih.govresearchgate.net However, given that it inhibits a key enzyme in the CoA biosynthetic pathway, its application in such conditions would require careful consideration and potentially combination therapies. nih.gov Additionally, its influence on neurotransmitter systems suggests potential applications in a broader range of psychiatric and neurological conditions that are currently underexplored. patsnap.com
Refinement of Preclinical Models for Enhanced Translational Fidelity
To improve the predictive value of preclinical research, there is a need to refine the animal and cellular models used to study this compound. Current models have been instrumental in elucidating some of its mechanisms of action, but they may not fully recapitulate the complexity of human neurological and metabolic disorders. nih.gov For example, developing more sophisticated animal models that better mimic the progressive nature of neurodegenerative diseases could provide more accurate insights into the long-term efficacy and safety of this compound. Similarly, the use of human-derived induced pluripotent stem cells (iPSCs) to create patient-specific neuronal models could offer a more translationally relevant platform for studying its effects on a genetic and cellular level. researchgate.net These advanced preclinical models would enhance the ability to translate basic science discoveries into effective clinical applications.
Precision Medicine Approaches Based on Genetic and Biomarker Stratification
The future of this compound therapy could be significantly advanced through the adoption of precision medicine strategies. asrjs.com This would involve identifying genetic and molecular biomarkers that can predict a patient's response to the drug or their susceptibility to adverse effects. asrjs.comfrontiersin.org For instance, genetic variations in the enzymes involved in CoA metabolism, such as PanK and PPCS, could influence an individual's response to this compound. nih.gov Similarly, baseline neurotransmitter levels or specific neuroimaging markers could potentially be used to stratify patients who are most likely to benefit from its cognitive-enhancing or neuroprotective effects. fortunejournals.com Research in this area would involve large-scale genomic and biomarker studies to identify these predictive factors, ultimately enabling a more personalized and effective use of this compound in clinical practice. nih.govnih.gov
Q & A
Q. What methodologies are used to investigate calcium hopantenate’s role in Coenzyme A (CoA) biosynthesis?
Q. How is this compound synthesized and characterized for research purposes?
Synthesis involves benzyl ester protection of HoPan’s hydroxyl groups, phosphorylation, and catalytic deprotection:
Q. What analytical techniques identify metabolic byproducts of this compound in biological systems?
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography (LC) detect abnormal dicarboxylic acids (e.g., 2-hydroxydodecanedioic acid) in urine samples from patients. These methods reveal HoPan’s disruption of β-oxidation and fatty acid metabolism .
Advanced Research Questions
Q. How does this compound inhibit PPCS, and what structural insights explain its mechanism?
HoPan competitively inhibits PPCS by mimicking phosphopantothenate (P-Pan) . Key methodologies include:
- X-ray crystallography of the hPPCS-HoPan-AMPPNP ternary complex, showing HoPan binds the cysteine pocket via hydrogen bonds with conserved residues (T41, A178, Y155) .
- Molecular docking (AutoDock 2.0) and free energy scoring identify HoPan’s binding affinity (Ki = 45 µM for hPPCS) .
- Enzyme-coupled assays using pyrophosphate detection quantify inhibition kinetics .
Q. How can metabolomic profiling resolve contradictions in clinical data on HoPan’s efficacy versus toxicity?
Targeted metabolomics (LC-MS/MS) identifies biomarkers of HoPan-induced metabolic dysfunction:
- Elevated odd-/even-chain dicarboxylic acids (C6–C12) in urine indicate impaired mitochondrial β-oxidation .
- Multivariate statistical analysis (e.g., PCA) differentiates HoPan’s therapeutic effects (e.g., GABA modulation in functional dyspepsia ) from adverse outcomes like Reye’s-like syndrome .
Q. What in vivo models validate HoPan’s molecular targets and neuropharmacological effects?
- Drosophila S2 cells with RNAi knockdown of PanK or PPCS are treated with HoPan to assess CoA depletion and histone acetylation changes .
- Clinical trials in pediatric cohorts use validated scales (e.g., emotional/school functioning scores) to compare HoPan with Phenibut, revealing no significant differences (p = 0.178) in outcomes .
Q. How do mutations in PPCS affect HoPan’s inhibitory potency, and what implications does this have for drug design?
- Site-directed mutagenesis (e.g., A180P, E233V in hPPCS) reduces HoPan binding affinity, confirmed by surface plasmon resonance (SPR) .
- Cryo-EM of mutant PPCS structures identifies disrupted dimerization loops, critical for HoPan’s cooperative inhibition .
Data Contradictions and Resolution
Q. Why do some clinical studies report neurological benefits of HoPan, while others highlight metabolic toxicity?
- Dose-dependent effects : Low doses (250–500 mg/day) improve GABAergic signaling in functional dyspepsia , while overdoses disrupt acyl-CoA metabolism, leading to dicarboxylic aciduria .
- Population variability : Genetic polymorphisms in PanK isoforms (e.g., hPANK3 vs. dPANK/FblD) alter HoPan metabolism and CoA synthesis efficiency .
Methodological Recommendations
- For enzyme studies , use triplicate measurements and Hill equation fitting to account for cooperativity .
- In clinical trials , employ randomized controls and longitudinal metabolomic profiling to disentangle therapeutic and adverse effects .
- Structural biology approaches (crystallography, docking) are critical for rational inhibitor design targeting PPCS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
